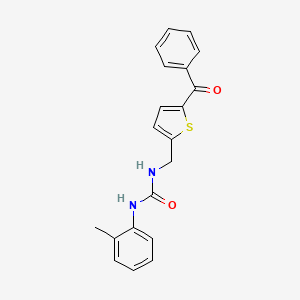
1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C20H18N2O2S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C20H18N2O2S and a molecular weight of 350.44 g/mol, has been synthesized and studied for various pharmacological effects, including antitumor, antibacterial, and antifungal properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of urea derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), and ovarian cancer (OVCAR-4) with GI50 values ranging from 15.1 to 28.7 μM .
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In a study investigating various urea derivatives, it was found that certain modifications to the urea structure significantly enhanced antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.03–0.06 μg/mL for S. aureus and 0.06–0.12 μg/mL for S. pyogenes .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
Case Study: Anticancer Activity
In a controlled study, the anticancer efficacy of several urea derivatives was compared, revealing that this compound displayed superior activity against multiple cancer cell lines compared to traditional chemotherapeutic agents like sulofenur . The study emphasized the importance of structural modifications in enhancing biological activity.
Research on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the aromatic rings significantly influenced both the potency and selectivity of the compounds against different cancer types . The presence of the benzoylthiophene moiety was crucial for maintaining high levels of biological activity.
Eigenschaften
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-7-5-6-10-17(14)22-20(24)21-13-16-11-12-18(25-16)19(23)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFDKFJIWEPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














